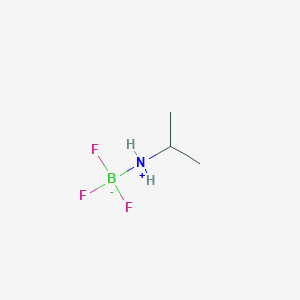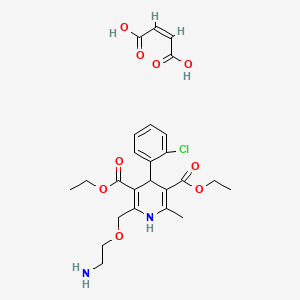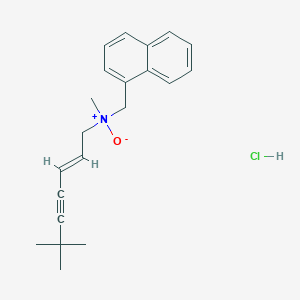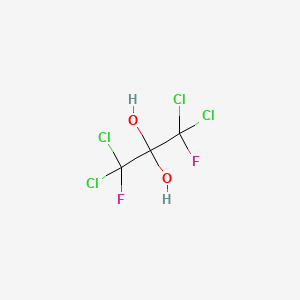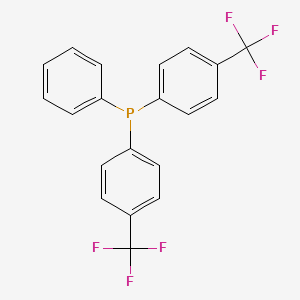
Bis(p-trifluoromethylphenyl)phenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(p-trifluoromethylphenyl)phenylphosphine is an organophosphorus compound with the molecular formula C20H13F6P. It is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are bonded to a central phosphorus atom. This compound is known for its unique chemical properties and is widely used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-trifluoromethylphenyl)phenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(p-trifluoromethylphenyl)phenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and oxidizing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled organic compounds. These products are often used in further chemical synthesis and industrial applications .
Scientific Research Applications
Bis(p-trifluoromethylphenyl)phenylphosphine is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(p-trifluoromethylphenyl)phenylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it an effective catalyst in various chemical transformations . The molecular targets and pathways involved include coordination with transition metals and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis(p-trifluoromethylphenyl)phenylphosphine include:
- Tris(4-trifluoromethylphenyl)phosphine
- Tris(3,5-bis(trifluoromethyl)phenyl)phosphine
- Tris(pentafluorophenyl)phosphine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where other similar compounds may not perform as well .
Properties
Molecular Formula |
C20H13F6P |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
phenyl-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C20H13F6P/c21-19(22,23)14-6-10-17(11-7-14)27(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24,25)26/h1-13H |
InChI Key |
KHELNFDLBKIBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


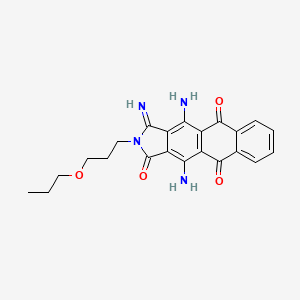
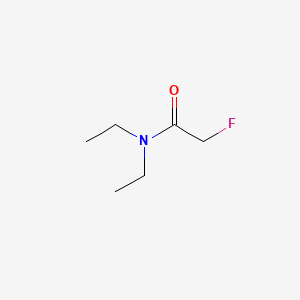

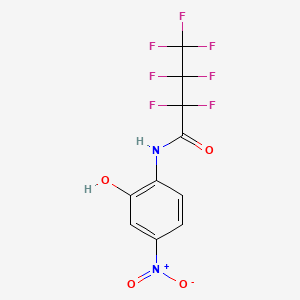
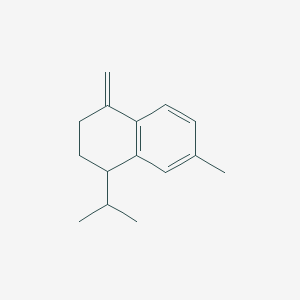
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
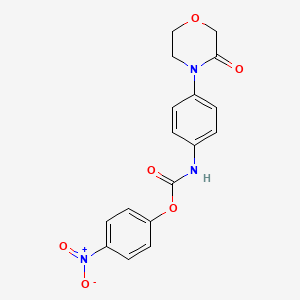
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
